2-(4-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone
Description
The compound 2-(4-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone (CAS RN: 1144443-67-3) is a structurally complex molecule with the molecular formula C22H19ClFN3O2 and a molecular weight of 411.86 g/mol . It features a 4-chloroindole moiety linked via an ethanone bridge to a piperidine ring substituted with a 6-fluoro-1,2-benzoxazole group.
Properties
Molecular Formula |
C22H19ClFN3O2 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C22H19ClFN3O2/c23-18-2-1-3-19-16(18)8-11-27(19)13-21(28)26-9-6-14(7-10-26)22-17-5-4-15(24)12-20(17)29-25-22/h1-5,8,11-12,14H,6-7,9-10,13H2 |
InChI Key |
BCIDNECDZVHCAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CN4C=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with a suitable indole precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Synthesis of the Benzoxazole Moiety: The benzoxazole ring can be synthesized from o-aminophenol and a suitable carboxylic acid derivative, often under dehydrating conditions.
Coupling with Piperidine: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Final Coupling: The final step involves coupling the indole and benzoxazole derivatives through an ethanone linker, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties.
Reduction: Reduction reactions can target the carbonyl group in the ethanone linker.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole or piperidine rings.
Reduction: Reduced ethanone derivatives.
Substitution: Substituted indole or benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, the compound can be used to study the interactions of indole and benzoxazole derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several antipsychotic drugs and experimental molecules. Below is a detailed comparison:
Risperidone (CAS: 106266-06-2)
- Structure: Contains a 6-fluoro-1,2-benzoxazole group attached to a piperidine ring, similar to the target compound. However, Risperidone features a pyrido[1,2-a]pyrimidin-4-one core instead of an indole-ethanone system .
- Molecular Formula : C23H27FN4O2 (MW: 410.49 g/mol).
- Pharmacology : Atypical antipsychotic with high affinity for dopamine D2 and serotonin 5-HT2A receptors .
- Key Difference : The absence of an indole group in Risperidone may reduce selectivity for serotonin receptor subtypes compared to the target compound.
Paliperidone (CAS: 144598-75-4)
- Structure: The primary active metabolite of Risperidone, featuring a 9-hydroxyl group on the pyrimidinone ring .
- Molecular Formula : C23H27FN4O3 (MW: 426.5 g/mol).
- Pharmacology : Enhanced solubility due to the hydroxyl group, improving bioavailability .
- Key Difference : The hydroxyl group in Paliperidone contrasts with the chlorine substituent on the indole ring in the target compound, which may alter lipophilicity and receptor binding .
Iloperidone (CAS: 133454-47-4)
- Structure: Shares the 6-fluoro-1,2-benzoxazole-piperidine motif but links it to a 3-methoxyphenyl-ethanone group via a propoxy chain .
- Molecular Formula : C24H27FN2O4 (MW: 426.5 g/mol).
- Pharmacology: Non-typical antipsychotic with affinity for α1-adrenergic and 5-HT2A receptors .
Experimental Compound CID 131668282 (CAS: 1071168-82-5)
- Structure: Includes a deuterated ethanone group and a 3-methoxypropoxy chain connecting the benzoxazole-piperidine to a phenyl ring .
- Molecular Formula : C24H27FN2O4 (MW: 429.5 g/mol).
- Key Difference: Deuterium substitution may enhance metabolic stability compared to the non-deuterated ethanone in the target compound .
Structural and Pharmacokinetic Analysis
Notes:
- The ethanone linker may confer metabolic stability compared to Iloperidone’s propoxy chain, which is prone to oxidative degradation .
Research Implications
- Synthetic Pathways : The target compound’s synthesis likely involves coupling 4-chloroindole with a preformed benzoxazole-piperidine intermediate, analogous to Iloperidone’s synthesis via nucleophilic substitution .
- Receptor Profiling : Computational docking studies are needed to evaluate its affinity for 5-HT2A vs. D2 receptors, given structural parallels to Risperidone .
- Metabolism : The chlorine substituent may slow hepatic clearance compared to fluorine-containing analogs, necessitating CYP450 interaction studies .
Biological Activity
The compound 2-(4-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- An indole moiety with a chlorine substituent at the 4-position.
- A piperidine ring substituted with a benzoxazole derivative containing a fluorine atom.
Anticancer Properties
Research indicates that compounds with indole and benzoxazole frameworks exhibit significant anticancer activity. For instance, similar derivatives have shown cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like fluorine enhances the potency of these compounds.
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | HeLa |
| Compound B | 10 | MCF-7 |
| Compound C | 20 | A549 |
The proposed mechanism for the anticancer activity involves:
- Inhibition of cell proliferation : The compound may disrupt the cell cycle, leading to apoptosis in cancer cells.
- Targeting specific pathways : It is hypothesized that the compound interacts with pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK signaling pathways.
Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological applications. Compounds containing piperidine rings have been studied for their effects on neurotransmitter systems, particularly in modulating dopaminergic and serotonergic activities.
Case Studies
- Study on Indole Derivatives : A study demonstrated that indole derivatives with similar structures exhibited anxiolytic effects in rodent models, suggesting potential therapeutic applications in anxiety disorders.
- Benzoxazole-Based Compounds : Research has shown that benzoxazole derivatives can act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their use as antidepressants.
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application. Preliminary studies on related compounds indicate that while they exhibit significant biological activity, they also require careful evaluation for toxicity, particularly regarding hepatotoxicity and neurotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
